molecular formula C20H18N2O4 B8811136 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B8811136
M. Wt: 350.4 g/mol
InChI Key: LIPVUDSNGRJSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with a unique structure that combines elements of both the beta-carboline and benzodioxole families. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole with a suitable beta-carboline precursor under acidic conditions, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carboline derivatives and benzodioxole-containing molecules, such as:

Uniqueness

Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its combination of the beta-carboline and benzodioxole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3

InChI Key

LIPVUDSNGRJSQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Origin of Product

United States

Synthesis routes and methods

Procedure details

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